molecular formula C16H20F6N2O2 B3016484 N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid CAS No. 1797129-40-8

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid

Cat. No. B3016484
CAS RN: 1797129-40-8
M. Wt: 386.338
InChI Key: CNVOACNVQDAWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of a molecule .

Synthesis Analysis

The synthesis of substituted piperidines can be achieved through various methods. One approach involves the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . Another method for synthesizing piperidine derivatives is the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA), which allows the formation of primary amines at ambient temperature . These methods provide a pathway to synthesize the N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine moiety.

Molecular Structure Analysis

The molecular structure and properties of piperidine derivatives can be characterized using various spectroscopic techniques. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was employed to determine the optimized geometrical parameters and vibrational assignments. The study also included HOMO-LUMO bandgap energy analysis and electron excitation analysis to understand the electronic properties of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions. For example, 1-benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . This showcases the versatility of piperidine derivatives in synthetic chemistry, particularly in the formation of glycosidic linkages.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. The derivatization of primary amines with reagents like 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid can improve their detection sensitivity in analytical methods such as gas chromatography with electron-capture detection . These properties are crucial for the development of pharmaceuticals and for analytical applications.

Mechanism of Action

Mode of Action

It is known that the compound is a piperidine derivative, which suggests it may interact with its targets through mechanisms common to other piperidine derivatives. This could involve binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

As a piperidine derivative, it may influence pathways where piperidine and its derivatives are known to play a role

Result of Action

Given its classification as a piperidine derivative

properties

IUPAC Name

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOACNVQDAWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.